molecular formula C9H12BrNO3 B15322626 4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol

4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol

Katalognummer: B15322626
Molekulargewicht: 262.10 g/mol
InChI-Schlüssel: SZCNEMPEMWCBCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, a bromine atom, and a methoxy group attached to a phenol ring, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom at the 5-position. This is followed by the introduction of the amino and hydroxyethyl groups through a series of reactions involving intermediates such as epoxides or halohydrins. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key steps include the precise control of reaction parameters and the use of advanced purification techniques such as crystallization or chromatography to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form amines or other reduced products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Wissenschaftliche Forschungsanwendungen

4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism by which 4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol exerts its effects depends on its interaction with molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways. The specific pathways involved can vary based on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1-Amino-2-hydroxyethyl)phenol: Lacks the bromine and methoxy groups, which may affect its reactivity and biological activity.

    5-Bromo-2-methoxyphenol: Lacks the amino and hydroxyethyl groups, which can influence its chemical properties and applications.

    4-(1-Amino-2-hydroxyethyl)-2-methoxyphenol: Similar structure but without the bromine atom, potentially altering its reactivity and interactions.

Uniqueness

4-(1-Amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol is unique due to the combination of functional groups present on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H12BrNO3

Molekulargewicht

262.10 g/mol

IUPAC-Name

4-(1-amino-2-hydroxyethyl)-5-bromo-2-methoxyphenol

InChI

InChI=1S/C9H12BrNO3/c1-14-9-2-5(7(11)4-12)6(10)3-8(9)13/h2-3,7,12-13H,4,11H2,1H3

InChI-Schlüssel

SZCNEMPEMWCBCA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)C(CO)N)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.